molecular formula C13H17F2NO2 B073451 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid CAS No. 1148-78-3

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid

Cat. No. B073451
CAS RN: 1148-78-3
M. Wt: 257.28 g/mol
InChI Key: PVCKFWPANVOENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid, also known as BFPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the category of non-steroidal anti-inflammatory drugs (NSAIDs). BFPP has shown promising results in various studies, leading to its potential use as an effective therapeutic agent for the treatment of various diseases.

Mechanism of Action

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has also been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid is also stable and has a long shelf life, making it easy to store and use in experiments. However, there are also some limitations to the use of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid in laboratory experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has a low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid. One area of research is the development of novel derivatives of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid that may have improved pharmacological properties. Another area of research is the investigation of the potential use of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid and its effects on various biochemical and physiological pathways.

Synthesis Methods

The synthesis of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-nitrobenzaldehyde, which is reacted with ethyl 2-bromoacetate to form 3-nitrophenylpropanoate. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-fluoroethylamine to obtain 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid.

Scientific Research Applications

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has also been evaluated for its efficacy in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders.

properties

CAS RN

1148-78-3

Product Name

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18)

InChI Key

PVCKFWPANVOENB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O

Other CAS RN

1148-78-3

synonyms

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid

Origin of Product

United States

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